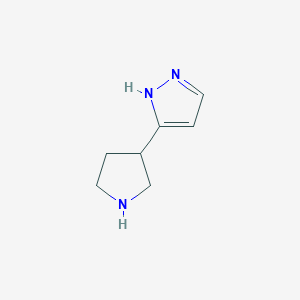

3-(pyrrolidin-3-yl)-1H-pyrazole

Description

Structural Classification and Nomenclature of 3-(pyrrolidin-3-yl)-1H-pyrazole

According to IUPAC nomenclature, the name of the compound is this compound. This name precisely describes its structure: a pyrazole (B372694) ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is connected from its third carbon atom to the third position of a pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle.

It is classified as a heterocyclic compound. The hydrochloride salt of this compound is identified by the CAS number 1956389-94-8. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|

Historical Context and Evolution of Pyrazole and Pyrrolidine Scaffolds in Drug Discovery

The scientific interest in this compound is best understood by examining the established importance of its two core components in the field of drug discovery.

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a fertile ground for the development of new drugs. The chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its aromatic nature, contribute to its versatility. mdpi.com

The significance of the pyrazole scaffold is underscored by its presence in a number of drugs approved by the FDA. rsc.org These drugs span a wide range of therapeutic areas, demonstrating the broad biological potential of pyrazole derivatives. mdpi.comnih.gov Research has shown that pyrazole-containing compounds exhibit activities such as anti-inflammatory, anticancer, analgesic, and antimicrobial effects. nih.govhilarispublisher.com The development of pyrazole-based kinase inhibitors, in particular, has become a major focus in oncology research. nih.govhilarispublisher.com

Table 2: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Primary Therapeutic Use |

|---|

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another cornerstone of pharmaceutical science, often described as a versatile pharmacophore. Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine scaffold provides a three-dimensional structure. This 3D characteristic is highly advantageous in modern drug design, as it allows for a more precise and complex spatial arrangement of functional groups, enabling better interaction with the binding sites of target proteins.

Pyrrolidine-containing compounds are prevalent in nature, forming the core of many alkaloids. Their utility is further demonstrated by their incorporation into numerous synthetic drugs. The synthesis of drugs containing this scaffold often starts from precursors like proline and its derivatives. mdpi.com The stereocenters within the pyrrolidine ring allow for the creation of various stereoisomers, which can be pivotal for achieving target selectivity and desired pharmacological profiles.

Table 3: Examples of Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Primary Therapeutic Use |

|---|

Rationale and Significance of Research on this compound Derivatives

The rationale for investigating this compound and its derivatives stems from the well-established principle of molecular hybridization in drug discovery. This strategy involves covalently linking two or more pharmacophoric units to create a single hybrid molecule that potentially exhibits an improved activity profile or a novel mechanism of action compared to the individual components.

By combining the pharmacologically rich pyrazole scaffold with the structurally versatile pyrrolidine ring, researchers aim to create novel chemical entities. The goal is to leverage the proven biological activities of pyrazoles with the favorable stereochemical and physicochemical properties conferred by the three-dimensional pyrrolidine moiety.

The significance of this line of research is demonstrated in studies exploring pyrazole-pyrrolidine hybrids for various therapeutic targets. For instance, derivatives incorporating this combined scaffold have been designed and synthesized as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. tandfonline.comnih.gov In one study, a derivative named (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile showed potent inhibitory activity against JNK3. nih.gov Other research has explored similar hybrid structures for their anti-inflammatory properties through the inhibition of mediators like IL-6 and TNF-α. nih.gov These examples highlight the potential of the this compound core as a template for developing new classes of therapeutic agents.

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-3-yl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-5-6(1)7-2-4-9-10-7/h2,4,6,8H,1,3,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUKCXGPCOPNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305917 | |

| Record name | 3-(3-Pyrrolidinyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225218-82-5 | |

| Record name | 3-(3-Pyrrolidinyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225218-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Pyrrolidinyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Strategies for Pyrazole (B372694) Core Construction

The construction of the pyrazole ring is a well-established field in organic synthesis, with several robust methods available. These strategies often involve the formation of the key N-N bond and subsequent cyclization to form the aromatic ring.

Cyclocondensation Approaches with Hydrazines and 1,3-Dicarbonyl Compounds

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgacs.orgyoutube.com This reaction proceeds by the formation of an imine with one carbonyl group, followed by cyclization via attack of the second nitrogen atom on the remaining carbonyl group and subsequent dehydration to form the aromatic pyrazole ring. youtube.com

The reaction can be catalyzed by acid. mdpi.com A significant challenge in this method can be the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often leading to a mixture of regioisomers. organic-chemistry.org To overcome this, various strategies have been developed, including the in situ generation of the 1,3-dicarbonyl compound from a ketone and an acid chloride, which can lead to previously inaccessible pyrazoles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |

| 1,3-Dicarbonyl compound | Hydrazine | Catalytic Acid | Pyrazole | mdpi.com |

| Ketone & Acid Chloride | Hydrazine | LiHMDS | Polysubstituted Pyrazole | organic-chemistry.org |

| β-Arylchalcones | Hydrazine monohydrate | Hydrogen peroxide, then dehydration | 3,5-Diaryl-1H-pyrazoles | organic-chemistry.org |

This table presents examples of cyclocondensation reactions for pyrazole synthesis.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole, typically a diazo compound, and a dipolarophile, such as an alkyne or an alkene, is another powerful method for constructing the pyrazole ring. mdpi.com This approach offers a high degree of regiochemical control, particularly with terminal alkynes. nih.gov

A significant advancement in this area is the in situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which avoids the handling of potentially hazardous diazo compounds. nih.govnih.gov This one-pot, three-component approach, involving an aldehyde, tosylhydrazine, and a terminal alkyne, has been shown to be highly efficient and tolerates a wide range of functional groups. nih.gov The reaction of diazo compounds with alkynyl bromides, generated in situ from gem-dibromoalkenes, also provides a route to 3,5-diaryl-4-bromo-1H-pyrazoles. nih.gov

| Dipole (or precursor) | Dipolarophile | Conditions | Product | Ref |

| Diazo compound | Alkyne | N/A | Pyrazole | mdpi.com |

| Aldehyde + Tosylhydrazine | Terminal Alkyne | NaOEt, Toluene, 90°C | 3,5-Disubstituted 1H-pyrazole | nih.gov |

| N-Tosylhydrazone | Bromovinyl acetal (B89532) | N/A | 3,5-Disubstituted pyrazole | nih.gov |

This table presents examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis.

Multicomponent Reactions for Pyrazole Formation

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. researchgate.net These reactions often combine elements of other synthetic strategies, such as condensation and cycloaddition, into a one-pot process. organic-chemistry.org

For example, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.gov Another MCR involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones to produce pyrazole-linked thiazoles. youtube.com These methods are often promoted by catalysts and can be performed under environmentally benign conditions. nih.gov

This table presents examples of multicomponent reactions for pyrazole synthesis.

Transformations from Pre-existing Heterocyclic Systems

Pyrazoles can also be synthesized through the transformation of other heterocyclic rings. This approach can be particularly useful for accessing specific substitution patterns that are difficult to achieve through de novo synthesis. For instance, isoxazoles can be converted into pyrazoles in a single step using a nickel(0) catalyst. organic-chemistry.org This transformation involves the cleavage and reformation of bonds within the five-membered ring. Another example is the hydrazine-mediated skeletal remodeling of pyrimidines, which allows for the regioselective synthesis of N-substituted pyrazoles. nih.gov

Synthetic Approaches for 3-(pyrrolidin-3-yl)-1H-pyrazole and its Analogues

Direct and efficient methods for the synthesis of this compound are not extensively documented. However, the synthesis of analogues and precursors provides insight into potential synthetic routes. These approaches generally involve either constructing the pyrazole ring onto a pre-existing pyrrolidine-containing fragment or introducing the pyrrolidine (B122466) moiety to a pyrazole core.

Direct Annulation and Coupling Methodologies

While direct coupling of a pyrrolidine ring to a pre-functionalized pyrazole at the 3-position is a conceivable strategy, literature examples for this specific transformation are scarce. Palladium-catalyzed C-N cross-coupling reactions are a well-established method for forming bonds between aryl halides or triflates and amines. In principle, a 3-halo or 3-triflyloxy-pyrazole could be coupled with pyrrolidine. However, such reactions would need to be regioselective, and the reactivity of the pyrazole nitrogen atoms could lead to side reactions.

A more common approach found in related syntheses involves the use of a pyrrolidine-containing building block that is then elaborated to form the pyrazole ring. For instance, the synthesis of 2-(1H-pyrazol-3-yl)phenols has been achieved starting from 3-formyl chromones. Reaction of the chromone (B188151) with pyrrolidine yields a 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone intermediate. Subsequent reaction of this propenone with hydrazine hydrate leads to the formation of the pyrazole ring. This strategy highlights a pathway where the pyrrolidine moiety is incorporated into a 1,3-dielectrophilic precursor, which then undergoes cyclocondensation to form the pyrazole.

Another relevant example is the use of pyrrolidine as a catalyst in the synthesis of 3,4,5-trisubstituted or 3,5-disubstituted pyrazoles from carbonyl compounds through an enamine intermediate under mild conditions. While in this case pyrrolidine is not incorporated into the final product, it demonstrates the compatibility of the pyrrolidine structure with pyrazole-forming reaction conditions.

The synthesis of pyrazole-oxindole hybrids has been reported from the condensation of 5-aminopyrazoles with N-substituted isatins. mdpi.com This points to a strategy where a functionalized pyrazole can react with a pyrrolidine-containing electrophile.

| Starting Material 1 | Starting Material 2 | Intermediate/Product | Strategy | Ref |

| 3-Formyl chromone | Pyrrolidine | 1-(2-Hydroxyphenyl)-3-pyrrolidin-1-yl-propenone | Building pyrazole ring on a pyrrolidine-containing precursor | |

| 1-(2-Hydroxyphenyl)-3-pyrrolidin-1-yl-propenone | Hydrazine hydrate | 2-(1H-Pyrazol-3-yl)phenol | Cyclocondensation | |

| Aryl triflate | Pyrazole | N-Arylpyrazole | Potential for C-N coupling with pyrrolidine |

This table presents synthetic strategies relevant to the formation of pyrazoles with pyrrolidine-containing precursors or through potential coupling reactions.

Regioselective Synthesis and Stereochemical Control

The assembly of the this compound core primarily involves the formation of the pyrazole ring from a suitable pyrrolidine-containing precursor. The most common and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-difunctional compound with hydrazine. nih.gov To achieve the desired 3-substituted pattern, regioselectivity must be controlled.

A plausible and effective strategy commences with a protected pyrrolidin-3-one. The ketone can be converted into a 1,3-dielectrophilic species, such as an α,β-unsaturated ketone (enone) or a β-ketoester, which can then react with hydrazine. For instance, the condensation of N-protected pyrrolidin-3-one with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) would yield an enaminone intermediate. Subsequent reaction with hydrazine hydrate would lead to the formation of the pyrazole ring. The regioselectivity of this cyclization is generally high, affording the 3-substituted pyrazole as the major product.

The synthesis of 1,3,5-trisubstituted pyrazoles has been achieved with high regioselectivity through the condensation of 1,3-diketones with substituted hydrazines, a reaction that can be catalyzed by copper(II) nitrate (B79036) at room temperature. nih.gov Another regioselective method involves the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with appropriate dipolarophiles like bromovinyl acetals, providing an efficient route to 3,5-disubstituted pyrazoles. thieme.dethieme.de

Stereochemical control is a critical aspect when synthesizing chiral analogues. Since the pyrrolidine ring in this compound contains a stereocenter at the C-3 position, an enantioselective synthesis can be approached by using an enantiomerically pure pyrrolidine starting material. Chiral N-Boc-3-aminopyrrolidine or N-Boc-3-hydroxypyrrolidine, which are commercially available or can be synthesized via photoenzymatic methods from N-Boc-pyrrolidinone, serve as valuable chiral building blocks. nih.gov For example, a chiral tosylhydrazone derived from an L-amino acid can undergo a cycloaddition/rearrangement sequence to yield N-chiral pyrazoles with excellent retention of configuration. uniovi.esresearchgate.net

Table 1: Proposed Synthetic Routes for this compound

| Starting Material (Pyrrolidine Precursor) | Key Intermediate | Reagent for Pyrazole Formation | Synthetic Approach | Regioselectivity |

|---|---|---|---|---|

| N-Boc-pyrrolidin-3-one | N-Boc-3-(dimethylaminomethylidene)pyrrolidin-2-one (Enaminone) | Hydrazine hydrate | Knorr-type cyclocondensation | High for 3-substitution |

| N-Boc-pyrrolidin-3-one | N-Boc-3-oxo-pyrrolidine-2-carbaldehyde (β-ketoaldehyde) | Hydrazine hydrate | Cyclocondensation | High for 3-substitution |

| N-Boc-pyrrolidin-3-yl-ethyne | N-Boc-3-yl-ethynyl ketone | Substituted hydrazine | Cyclocondensation | Good, can be controlled thieme-connect.de |

| Chiral N-Boc-3-aminopyrrolidine | Chiral N-Boc-pyrrolidin-3-yl tosylhydrazone | Terminal alkyne | 1,3-dipolar cycloaddition / researchgate.netnih.gov sigmatropic rearrangement | Excellent uniovi.esresearchgate.net |

Chemo- and Stereoselective Functionalization of Pyrazole and Pyrrolidine Moieties

Once the this compound scaffold is constructed, further functionalization can be performed on either the pyrazole or the pyrrolidine ring. Achieving selectivity in these transformations is paramount, given the multiple reactive sites: the two nitrogen atoms of the pyrazole ring and the secondary amine of the pyrrolidine ring.

Chemoselectivity is typically managed through the use of protecting groups. The pyrrolidine nitrogen is significantly more nucleophilic than the pyrazole nitrogens and is usually protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This strategy prevents side reactions at the pyrrolidine nitrogen while allowing for selective functionalization of the pyrazole ring.

Functionalization of the Pyrazole Moiety: With the pyrrolidine amine protected, the pyrazole ring can undergo various transformations. Direct C-H functionalization offers a powerful method for installing aryl or other groups without pre-functionalization. Palladium-catalyzed C-H arylation can occur selectively at the C-5 position. nih.gov To functionalize the C-3 position, a "SEM switch" strategy can be employed, where a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is transposed from one nitrogen to the other, altering the reactivity of the C-H bonds. nih.gov Other functionalizations include the incorporation of fluorine or fluoroalkyl groups, amination, selanylation, and borylation, which can positively affect the molecule's physicochemical properties. nih.gov

Functionalization of the Pyrrolidine Moiety: Selective functionalization of the pyrrolidine ring in the presence of an unprotected pyrazole is challenging. However, with a protected pyrazole (e.g., N-substituted), selective reactions on the pyrrolidine ring become more feasible. For example, palladium-catalyzed C-H functionalization has been used for the arylation of pyrrolidines at the C4-position, guided by a suitable directing group. acs.org The synthesis of highly functionalized spiropyrrolidine analogues via 1,3-dipolar cycloaddition reactions also demonstrates methods for creating complex stereochemical arrays on the pyrrolidine ring. researchgate.netmdpi.com

Table 2: Selective Functionalization Strategies

| Target Ring | Reaction Type | Reagents/Catalyst | Required Protection | Comments |

|---|---|---|---|---|

| Pyrazole | C5-Arylation | Aryl halide, Pd(OAc)₂, Pivalic acid | N-Boc on pyrrolidine | Direct C-H functionalization nih.gov |

| Pyrazole | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Boc on pyrrolidine | Regioselective at N1 due to sterics researchgate.net |

| Pyrazole | N-Arylation | Arylboronic acid, Cu catalyst | N-Boc on pyrrolidine | Chan-Lam coupling conditions organic-chemistry.org |

| Pyrrolidine | C4-Arylation | Aryl halide, Pd catalyst, Directing group | N-substituted pyrazole | C-H functionalization acs.org |

| Pyrrolidine | N-Alkylation/Acylation | Electrophile (e.g., R-X, RCOCl) | N/A (after deprotection) | Standard amine chemistry |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic methods are increasingly focused on improving efficiency, reducing waste, and employing more environmentally benign conditions. Techniques such as microwave-assisted and ultrasound-assisted synthesis, along with novel catalytic approaches, are highly applicable to the synthesis of pyrazole derivatives.

Microwave-Assisted and Ultrasound-Assisted Synthesis

The application of microwave (MW) irradiation and ultrasound energy can dramatically enhance the synthesis of pyrazoles. These techniques often lead to significant reductions in reaction times, increased product yields, and improved selectivity compared to conventional heating methods. rsc.orgbenthamdirect.com

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. dergipark.org.tr For instance, the cyclization of chalcones with hydrazine to form pyrazoles, a key reaction type, can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.govthepharmajournal.com This efficiency is also observed in one-pot, multicomponent reactions to build complex pyrazole systems. dergipark.org.tr The synthesis of pyrazole derivatives from α,β-ethynyl ketones and hydrazines is also facilitated by microwave irradiation, which can improve the regioselectivity of the heterocyclization. thieme-connect.de

Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. Ultrasound has been successfully used for the one-pot, multicomponent synthesis of pyrazoles in aqueous media, offering a green, catalyst-free protocol that avoids traditional purification steps. nih.govresearchgate.net The synthesis of pyrazoline derivatives from chalcones has also been achieved efficiently using ultrasound, highlighting a sustainable and environmentally friendly approach. nih.gov

Table 3: Comparison of Conventional and Advanced Synthesis Techniques for Pyrazoles

| Technique | Typical Reaction Time | Yield | Conditions | Key Advantages |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate to Good | Refluxing solvent | Well-established |

| Microwave Irradiation | 2-30 minutes | Good to Excellent dergipark.org.tr | Solvent-free or minimal solvent | Rapid, high efficiency, improved selectivity benthamdirect.com |

| Ultrasound Irradiation | 15-60 minutes | Good to Excellent nih.gov | Often aqueous media, room temp. | Energy efficient, green, mild conditions rsc.orgnih.gov |

Catalytic Approaches in Pyrazole Synthesis

The use of catalysts in pyrazole synthesis is crucial for enhancing reaction efficiency, controlling regioselectivity, and enabling reactions under milder conditions. A wide range of catalysts, from simple Lewis acids to complex transition metal systems, have been employed.

One-pot syntheses of highly functionalized pyrazoles have been developed using AlCl₃ as a catalyst in aqueous ethanol. youtube.com More advanced methods utilize transition metal catalysts. For example, palladium nanoparticles (PdNPs) generated in situ have been used for the regioselective synthesis of di- and tri-substituted pyrazoles from acid chlorides and alkynes. researchgate.net Copper-catalyzed reactions are also prevalent. Copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids under base-free conditions. organic-chemistry.org Furthermore, copper(II) nitrate has been shown to be an effective catalyst for the regioselective cyclocondensation of 1,3-diketones with hydrazines. nih.gov The use of amorphous carbon-supported sulfonic acid (AC-SO₃H) represents a modern, heterogeneous acid catalyst that is low-cost, stable, and effective for synthesizing fused pyrazole systems like pyrazolo[3,4-b]pyridines at room temperature. rsc.org

Table 4: Catalytic Systems for Pyrazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| AlCl₃ | Three-component reaction | Aldehyde, Phenylhydrazine, Malononitrile | Simple, one-pot, good yields youtube.com |

| Pd-Nanoparticles (in situ) | Cycloaddition | Acid chlorides, Alkynes | Regioselective, one-pot researchgate.net |

| Copper(II) nitrate | Cyclocondensation | 1,3-Diketones, Hydrazines | Highly regioselective, room temp. nih.gov |

| Copper(I) oxide (heterogeneous) | N-Arylation | Azoles, Arylboronic acids | Base-free, mild conditions organic-chemistry.org |

| AC-SO₃H (heterogeneous) | Cascade reaction | Dihydropyranopyrazoles, Anilines | Green, room temp., reusable catalyst rsc.org |

Derivatization Strategies for Structural Elaboration

N-Substitution of the Pyrazole Ring

N-substitution is a primary strategy for elaborating the this compound scaffold to modulate its biological activity and physicochemical properties. This involves introducing alkyl or aryl groups onto one of the nitrogen atoms of the pyrazole ring. The key challenges in this process are achieving both chemoselectivity and regioselectivity.

Chemoselectivity: The starting material, this compound, contains three nitrogen atoms. The secondary amine in the pyrrolidine ring is generally more nucleophilic than the pyrazole nitrogens and will preferentially react with electrophiles. Therefore, to achieve selective N-substitution on the pyrazole ring, the pyrrolidine nitrogen must be protected, for instance, with a Boc group. This protecting group can be readily removed later in the synthetic sequence if the free secondary amine is desired.

Regioselectivity: An unsymmetrically substituted pyrazole, such as this one, presents two non-equivalent nitrogen atoms (N1 and N2) for substitution. The outcome of the N-substitution is often governed by steric effects. The bulky pyrrolidin-3-yl group at the C3 position sterically hinders the adjacent N2 atom, thereby directing the incoming electrophile to the less hindered N1 position. researchgate.netmdpi.com This generally leads to the 1,3-disubstituted pyrazole as the major regioisomer. Catalyst-free Michael addition reactions have also been developed for the highly regioselective N1-alkylation of pyrazoles. nih.govconsensus.app

Common methods for N-substitution include:

N-Alkylation: This is typically performed by reacting the N-Boc-protected pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). researchgate.net Alternative methods include using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases. mdpi.com

N-Arylation: This can be achieved through transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, using arylboronic acids with a copper catalyst, is a common choice. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination, coupling the pyrazole with an aryl halide, is another powerful method. cmu.edu

A novel approach involves the direct synthesis of N-substituted pyrazoles from primary aliphatic or aromatic amines and a diketone, using an electrophilic amination reagent. nih.govnih.govacs.org This method could potentially be adapted for the target scaffold, provided the pyrrolidine precursor is appropriately designed.

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring within the this compound structure contains a secondary amine, which serves as a primary site for synthetic elaboration. nih.gov This nitrogen atom is nucleophilic and basic, allowing for a range of chemical transformations to introduce diverse substituents, thereby modulating the molecule's physicochemical properties.

N-Acylation and N-Alkylation:

The most common modifications of the pyrrolidine nitrogen involve N-acylation and N-alkylation. These reactions are typically straightforward and allow for the introduction of a wide array of functional groups.

N-Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form stable amide bonds. A notable example is seen in the synthesis of JNK3 kinase inhibitors, where the pyrrolidine nitrogen is acylated with a cyclopropanecarbonyl group. nih.gov This transformation is typically achieved under standard amide coupling conditions. The resulting derivative, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, showcases how N-acylation is a key step in building more complex and biologically active molecules. nih.govresearchgate.net

N-Alkylation: The pyrrolidine nitrogen can also be alkylated using various alkyl halides or through reductive amination. While direct alkylation can sometimes be challenging and may require specific conditions to avoid over-alkylation or quaternization, it remains a valuable method for introducing small alkyl groups or linking the pyrrolidine to other molecular fragments. General methods for N-alkylation of heterocyclic systems, such as using trichloroacetimidates in the presence of a Brønsted acid catalyst, provide pathways to N-alkylated products and could be applied to this scaffold. semanticscholar.org

The stereochemistry of the C3 position of the pyrrolidine ring is a crucial aspect of its functionalization. The non-planar, puckered conformation of the pyrrolidine ring means that substituents can adopt distinct spatial orientations. nih.gov Synthetic strategies often utilize enantiomerically pure starting materials to produce specific stereoisomers, as biological activity can be highly dependent on the three-dimensional arrangement of the substituents. nih.govnih.gov

Peripheral Modifications and Scaffold Diversification

Beyond direct functionalization of the pyrrolidine ring, the this compound core serves as a versatile scaffold for extensive peripheral modifications and diversification. These changes can occur on the pyrazole ring or involve using the entire assembly as a building block for larger, more complex architectures. nih.govnih.gov

Modification of the Pyrazole Ring:

The pyrazole ring itself offers multiple positions for substitution, both on its nitrogen and carbon atoms.

N-Substitution of Pyrazole: The pyrazole ring contains an NH group that can be substituted, typically leading to a mixture of regioisomers (1H and 2H) unless directed by pre-existing substituents or specific reaction conditions. This nitrogen can be alkylated or arylated to introduce groups that can modulate biological activity or serve as attachment points for further diversification. semanticscholar.orgresearchgate.net For instance, pyrazole nitrogens are often substituted with aryl or heteroaryl groups, as seen in numerous kinase inhibitors. researchgate.net

C-Substitution of Pyrazole: The carbon atoms of the pyrazole ring can be functionalized through various reactions. Electrophilic substitution reactions, such as formylation via the Vilsmeier-Haack reaction, can introduce carbonyl groups that serve as handles for further synthesis. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille couplings, are powerful tools for creating carbon-carbon bonds, linking the pyrazole ring to other aromatic or heterocyclic systems. researchgate.net This strategy is fundamental in building complex molecules where the pyrazole acts as a central linker.

Scaffold Diversification:

The entire this compound unit can be incorporated into larger molecular designs. A prominent example of this is the synthesis of JNK3 inhibitors, where the pyrazole nitrogen is substituted with a complex pyrimidine-based moiety. nih.govresearchgate.net In this case, the this compound scaffold is first functionalized on the pyrrolidine nitrogen (N-acylation) and then the pyrazole nitrogen is linked to a substituted pyrimidine (B1678525). The resulting molecule features the core scaffold connected to a 5-(3,4-dichlorophenyl)-3-(acetonitrile)-1H-pyrazol-1-yl group via a pyrimidine linker, demonstrating a high degree of scaffold diversification. nih.gov This approach highlights the utility of the core structure as a three-dimensional building block for creating highly decorated molecules with specific biological targets.

Structure Activity Relationship Sar Studies and Derivative Exploration

Systematic Design and Synthesis of Structure-Activity Relationship (SAR) Libraries

Positional scanning involves introducing various substituents at different positions on the core scaffold to map out sensitive and tolerant regions of the molecule. For the 3-(pyrrolidin-3-yl)-1H-pyrazole scaffold, key positions for modification include the nitrogen atoms of the pyrazole (B372694) ring (N1), the carbon atoms of the pyrazole ring (C4 and C5), and the nitrogen of the pyrrolidine (B122466) ring.

Research on related pyrazole derivatives has demonstrated the profound impact of such substitutions. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, the optimization of a 4-(pyrazol-3-yl)-pyridine scaffold revealed that specific substitutions were critical for achieving potent in vivo profiles. nih.gov Similarly, studies on 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase inhibitors showed that the nature and position of substituents on the phenyl ring at the C5 position of the pyrazole nucleus determined the selectivity and inhibitory activity. mdpi.com

In the context of anticancer agents, modifications on the pyrazole ring have been shown to influence activity against various cell lines. For example, the introduction of a methoxy (B1213986) group on a phenyl ring attached to the pyrazole core can enhance inhibitory action against the epidermal growth factor receptor (EGFR). researchgate.net The combination of two pyrazole rings has also been explored, showing strong activity against non-small cell lung cancer. researchgate.net These findings underscore the importance of systematic positional scanning to identify key "hot spots" for modification.

Table 1: Examples of Substituent Effects on the Biological Activity of Pyrazole Derivatives

| Scaffold/Derivative Class | Target/Activity | Position of Substitution | Effect of Substituent |

| 4-(Pyrazol-3-yl)-pyridines | JNK Inhibition | Various on scaffold | Optimization led to potent compounds with good in vivo profiles. nih.gov |

| 1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase Inhibition | Phenyl ring at C5 | Substituents determined selectivity and reversible inhibition. mdpi.com |

| Pyrazole-phenyl hybrids | Anticancer (EGFR) | Phenyl ring | A methoxy group enhanced inhibitory activity. researchgate.net |

| Pyrazole-pyrrolo[2,3-d]pyrimidine hybrids | Anticancer (TRK) | Pyrazole ring | Alkyl and cycloalkyl substitutions enhanced inhibitory activity against mutant TRKA. researchgate.net |

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.gov This approach has been successfully applied to pyrazole-based compounds.

A notable example comes from the development of cannabinoid-1 (CB1) receptor antagonists based on the pyrazole drug rimonabant (B1662492). In one study, the C3-carboxamide moiety of rimonabant was bioisosterically replaced with a 5-alkyl oxadiazole ring. researchgate.netresearchgate.net This modification led to a novel class of derivatives, where compounds featuring an alkyl linker with a strong electron-withdrawing group (like CF₃) and a bulky group (like t-butyl) exhibited excellent CB1 antagonism and selectivity. researchgate.netresearchgate.net

In another modification of a rimonabant-like scaffold, the conventional 5-aryl substituent of the pyrazole ring was replaced with a 2-thienyl moiety appended with an alkynyl unit. nih.gov This bioisosteric switch resulted in a new class of highly potent and selective CB1 receptor antagonists, validating the viability of this replacement strategy. nih.gov These examples highlight how exchanging key functional groups for bioisosteres can lead to the discovery of new chemical series with improved properties.

Table 2: Bioisosteric Replacements in Pyrazole-Based Scaffolds

| Original Scaffold/Compound | Original Moiety | Bioisosteric Replacement | Resulting Compound Class |

| Rimonabant | Pyrazole C3-Carboxamide | 5-Alkyl Oxadiazole | Novel oxadiazole derivatives with potent CB1 antagonism. researchgate.netresearchgate.net |

| SR141716A (Rimonabant analog) | Pyrazole 5-Aryl Group | 5-Alkynyl-2-thienyl Group | Novel 5-(5-alkynyl-2-thienyl)pyrazole derivatives with high CB1 potency. nih.gov |

| 5-(1H-pyrrol-1-yl)pyrazole | 5-(1H-pyrrol-1-yl)pyrazole | Pyrazolo[1,5-a]pyrimidine ring | Synthesis of a potential bioisosteric replacement. bldpharm.com |

The three-dimensional shape and flexibility of a molecule are critical for its interaction with a biological target. The this compound scaffold contains two rings whose conformational behaviors—pseudorotation in the pyrrolidine ring and tautomerism in the pyrazole ring—are key considerations.

Pyrrolidine Ring Pseudorotation: The five-membered, saturated pyrrolidine ring is not planar and exists in a range of non-planar conformations known as "puckered" or "envelope" conformers. nih.gov It undergoes a low-energy process of continuous interconversion between these conformers called pseudorotation. nih.gov This intrinsic flexibility allows the pyrrolidine ring to adopt various 3D shapes to fit into a binding pocket. However, this flexibility can also be an entropic penalty upon binding. Therefore, a common strategy in drug design is to introduce substituents that restrict this conformational freedom, locking the ring into a specific, biologically active pucker. researchgate.netpharmatutor.org For example, introducing substituents at the C4 position can control whether the ring preferentially adopts a Cγ-exo or Cγ-endo envelope conformation. researchgate.net Understanding and controlling the pyrrolidine pucker is a key tool for optimizing ligand-receptor complementarity. nih.govpharmatutor.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These in silico models can predict the activity of new compounds and offer insights into the structural features that are most important for efficacy.

Both 2D and 3D QSAR models have been extensively used to study pyrazole derivatives.

2D-QSAR models correlate biological activity with 2D structural descriptors, such as molecular weight, lipophilicity (logP), and topological indices. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors successfully developed a model using methods like stepwise multiple linear regression (SW-MLR). Another study on pyrazole derivatives as acetylcholinesterase (AChE) inhibitors found that descriptors like molecular volume and the number of multiple bonds were significant for activity.

3D-QSAR models take the three-dimensional structure of molecules into account, analyzing the influence of steric and electrostatic fields on activity. pharmatutor.org Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). A 3D-QSAR study on pyrazole derivatives as AChE inhibitors generated robust models that highlighted the importance of electrostatic and steric fields, which correlated well with molecular docking results. globalresearchonline.net Similarly, for 1H-Pyrazole analogs as EGFR inhibitors, CoMFA and CoMSIA models provided excellent predictive capacity, identifying the key 3D structural features necessary for inhibition. pharmatutor.org These models generate contour maps that visualize regions where, for example, bulky groups or electropositive charge would be favorable or unfavorable for activity, guiding further design.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A successful pharmacophore model serves as a 3D query for virtual screening of compound databases to find new, structurally diverse hits.

A study on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-4) inhibitors provides a clear example of this approach. nih.gov After identifying initial hits, a set of eight active inhibitors was used to generate a pharmacophore model. The best model, Hypo1, consisted of four key features: one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), and two hydrophobic (HY) features. This model provided a rational explanation for the observed SAR and was consistent with molecular docking studies, offering valuable guidance for future structural optimization of DPP-4 inhibitors. nih.gov

Biological and Pharmacological Investigations Preclinical in Vitro/in Vivo

In Vitro Enzyme Target Modulation Studies

The 3-(pyrrolidin-3-yl)-1H-pyrazole core has been extensively utilized in the design of inhibitors for several key enzyme families.

Protein Kinase Inhibitory Activities

Derivatives of this compound have demonstrated significant inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. The pyrazole (B372694) ring is a key feature in many kinase inhibitors. nih.gov

JNK3: A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives incorporating the (R)-pyrrolidin-3-yl moiety were synthesized and evaluated as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a promising target for neurodegenerative diseases. tandfonline.comtandfonline.comnih.gov Kinase profiling of a lead compound from this series against 38 different kinases revealed high selectivity for JNK3. tandfonline.comnih.gov Notably, compound 8a , (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, displayed the highest inhibitory activity against JNK3 with an IC₅₀ value of 227 nM. tandfonline.comtandfonline.comnih.gov Other potent compounds from this series included 7a , 7b , and 8b with IC₅₀ values of 0.635 μM, 0.824 μM, and 0.361 μM, respectively. tandfonline.comnih.gov Another study on aminopyrazole derivatives identified compound 26k , which contains a pyrrolidine (B122466) substituent, as a highly potent JNK3 inhibitor with an IC₅₀ value of less than 1 nM and over 500-fold selectivity against JNK1. nih.gov

JAK1/2: While specific data on this compound derivatives as JAK1/2 inhibitors is not prevalent in the provided results, the broader class of pyrazole-based compounds has been investigated for Janus kinase inhibition. For instance, AT9283, a pyrazole-benzimidazole derivative, is a known inhibitor of JAK2 and JAK3. nih.gov

ALK5, B-Raf, FLT3/Aurora, EGFR: The search results indicate that pyrazole derivatives have been explored as inhibitors for a wide array of kinases. nih.gov For example, some pyrazole compounds have shown inhibitory activity against Aurora kinases A and B. nih.gov PF-03814735 is a dual Aurora A and B inhibitor with a pyrimidine (B1678525) scaffold. nih.gov Furthermore, Aurora kinase A (AURKA) activity has been linked to resistance against third-generation EGFR inhibitors in lung cancer. nih.gov While direct inhibition of ALK5, B-Raf, and FLT3 by this compound derivatives was not explicitly detailed, the structural motif is common in kinase inhibitor design. researchgate.net

Table 1: JNK3 Inhibitory Activity of this compound Derivatives

| Compound | Chemical Name | IC₅₀ (JNK3) |

|---|---|---|

| 8a | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 227 nM tandfonline.comtandfonline.comnih.gov |

| 7a | Not specified | 0.635 μM tandfonline.comnih.gov |

| 7b | Not specified | 0.824 μM tandfonline.comnih.gov |

| 8b | Not specified | 0.361 μM tandfonline.comnih.gov |

| 26k | 3-(4-(3-(2-Chlorophenyl)ureido)-1H-pyrazol-1-yl)-N-(pyrrolidin-3-yl)benzamide derivative | < 1 nM nih.gov |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Pyrazole carboxamides are a well-established class of succinate dehydrogenase inhibitors (SDHIs), which are crucial for the mitochondrial respiratory chain. researchgate.netnih.gov Research has led to the development of novel pyrazole-5-yl-amide derivatives as potential agricultural fungicides targeting SDH. nih.gov One study reported that compounds G22 and G34 exhibited excellent in vivo protective and curative effects against Valsa mali by potentially inhibiting SDH. nih.gov Another series of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides also showed promise as SDH inhibitors. researchgate.net The design of reversible SDH inhibitors is an active area of research to avoid the drawbacks of irreversible inhibitors. google.com

Monoamine Oxidase B (MAO-B) Inhibitory Potency

Derivatives of pyrrolidine have been extensively investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govnih.gov A series of chiral fluorinated pyrrolidine derivatives were designed, with compound D5 emerging as a highly potent and selective MAO-B inhibitor (IC₅₀ = 0.019 μM), demonstrating significantly greater potency than the established drug safinamide. nih.gov Another study focused on ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives, identifying C14 as a potent MAO-B inhibitor with an IC₅₀ of 0.037 μM. nih.gov The search for new, reversible MAO-B inhibitors is a key area in drug development. mdpi.com

Other Enzymatic Targets (e.g., α-glucosidase, α-amylase, urease)

The pyrrolidine scaffold is also a foundational structure in the development of inhibitors for enzymes involved in carbohydrate metabolism. nih.gov

α-Glucosidase and α-Amylase: Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govnih.gov Pyrrolidine derivatives have been studied for their potential to inhibit these enzymes. nih.gov While specific data for this compound derivatives was not found, the general class of pyrrolidines shows promise in this area.

Urease: No specific information regarding the inhibition of urease by this compound derivatives was found in the provided search results.

Cell-Based Biological Evaluations (in vitro)

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

Pyrazole-based compounds have demonstrated significant antiproliferative and cytotoxic activities against a variety of human cancer cell lines. nih.govnih.gov These compounds can induce apoptosis and arrest the cell cycle in cancerous cells. mdpi.com

One study identified a novel pyrazole-based derivative, P3C , which exhibited potent cytotoxicity against 27 human cancer cell lines, with particularly low micromolar to nanomolar CC₅₀ values in triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov Another investigation on 1,3-diarylpyrazolones showed that compound P7 had high antiproliferative activity against A549 and NCIH522 non-small cell lung cancer cell lines, while being significantly less toxic to non-cancerous cells. nih.gov Furthermore, a pyrazole derivative known as PTA-1 showed potent cytotoxicity against various cancer cell lines, inducing apoptosis in MDA-MB-231 cells at low micromolar concentrations. mdpi.com

Table 2: Antiproliferative/Cytotoxic Activity of Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| P3C | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | Potent cytotoxicity (CC₅₀: 0.25-0.49 µM) | nih.gov |

| P7 | Non-Small Cell Lung Cancer (A549, NCIH522) | High antiproliferative activity, low cytotoxicity to non-cancerous cells | nih.gov |

| PTA-1 | Triple-Negative Breast Cancer (MDA-MB-231) | Potent cytotoxicity, induces apoptosis | mdpi.com |

Antimicrobial Efficacy (Antibacterial, Antifungal, Anti-mycobacterial)

Derivatives of the pyrazole scaffold have demonstrated significant potential as antimicrobial agents, with activity documented against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria. nih.govmdpi.com

Antibacterial Activity: Numerous studies have highlighted the antibacterial properties of novel pyrazole analogues. For instance, certain pyrazole-thiazole hybrids have shown effectiveness against Staphylococcus aureus and Klebsiella planticola with an IC50 value of 11.8 μM. nih.gov Another study revealed that pyrazole derivatives fused with a benzofuran (B130515) substitution were potent inhibitors of S. aureus, S. mutans, Escherichia coli, and K. pneumonia, with Minimum Inhibitory Concentration (MIC) values of 7.81, 15.6, 15.6, and 3.91 μg/ml, respectively. nih.gov

A synthesized series of pyrazole derivatives demonstrated that one compound was exceptionally active against the Gram-negative bacterium E. coli (MIC: 0.25 μg/mL), while another was highly active against the Gram-positive Streptococcus epidermidis (MIC: 0.25 μg/mL), showing comparable or superior activity to the standard drug Ciprofloxacin. nih.gov Similarly, hydrazone derivatives of pyrazole-1-carbothiohydrazide showed remarkable antibacterial activity; specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed potent activity with MIC values ranging from 62.5 to 125 µg/mL, which were lower than the standard drug chloramphenicol. nih.gov Other research has also confirmed the moderate to excellent antibacterial potency of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Efficacy: The antifungal potential of pyrazole derivatives is also well-documented. In one study, a synthesized pyrazole compound exhibited high activity against Aspergillus niger with a MIC of 1 μg/mL, comparing favorably with the standard Clotrimazole (MIC: 2 μg/mL). nih.gov Another derivative showed equipotent activity against Microsporum audouinii (MIC: 0.5 μg/mL) when compared to Clotrimazole. nih.gov Research on pyrazole-1-carbothiohydrazide derivatives found that compound 21a had superior antifungal activity compared to the standard drug clotrimazole, with MIC values between 2.9 and 7.8 µg/mL. nih.gov Further studies have synthesized pyrazole analogues that show potent activity against various plant pathogenic fungi, with some compounds achieving EC50 values as low as 0.0530 μM against F. graminearum. nih.gov

Anti-mycobacterial Activity: The fight against tuberculosis has also benefited from the exploration of pyrazole compounds. Phenotypic screening identified NSC 18725, a pyrazole derivative, as a potent agent against both fast and slow-growing mycobacteria, with a MIC99 value of 0.3125 μM. nih.gov This compound was also found to be active against starved Mycobacterium tuberculosis and acted synergistically with the first-line drug isoniazid. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that a nitroso functional group and a para-chlorophenyl substitution on the pyrazole ring were crucial for its anti-mycobacterial activity. nih.govresearchgate.net Other research efforts have led to the design of quinolone derivatives and 1,3-disubstituted pyrazoles that exhibit significant activity against M. tuberculosis H37Rv and multidrug-resistant (MDR-TB) strains, with MIC values as low as 0.9 μg mL−1. researchgate.netrsc.org Newly synthesized pyrazole-isoxazolines and pyrazole-isoxazoles have also shown significant, concentration-dependent bactericidal effects against mycobacteria. nih.gov

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is integral to many compounds with anti-inflammatory and analgesic properties. nih.govmdpi.com The primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin (B15479496) biosynthesis. nih.gov

A novel pyrazole derivative, FR140423, was identified as a potent and selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1 in recombinant human enzyme assays. nih.gov In preclinical in vivo models, oral administration of FR140423 dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis in rats, with effects two- to three-fold more potent than indomethacin (B1671933). nih.gov Furthermore, this compound demonstrated dose-dependent anti-hyperalgesic effects in a yeast-induced model that were five-fold more potent than indomethacin. nih.gov Uniquely, FR140423 also produced a morphine-like analgesic effect in the tail-flick test, an action that was blocked by the mu-opioid antagonist naloxone, suggesting a dual mechanism of action. nih.gov Other synthesized pyrazole derivatives have also shown better anti-inflammatory activity than the standard drug Diclofenac sodium in screening assays. nih.gov

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Arrest)

In the context of oncology, pyrazole derivatives have been shown to exert their cytotoxic effects by modulating critical cellular pathways, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov

Apoptosis Induction: Several studies have confirmed that pyrazole-based compounds can trigger apoptosis in cancer cells. One series of 1,3,5-trisubstituted-1H-pyrazole derivatives was found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org A specific derivative, compound 3f, induced apoptosis in triple-negative breast cancer (TNBC) cells, which was associated with an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity. nih.govnih.gov The induction of apoptosis as the primary mechanism of cell death for pyrazole compounds has been demonstrated in multiple cancer cell lines. mdpi.com For example, a novel pyrazole, PTA-1, was shown to activate caspase-3/7 and promote the externalization of phosphatidylserine, a key marker of apoptosis, in MDA-MB-231 TNBC cells. mdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, pyrazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A derivative identified as 43d was found to cause a G2/M phase cell cycle arrest in a dose-dependent manner. nih.gov This effect was attributed to the inhibition of cyclin-dependent kinase 16 (CDK16). nih.gov Another pyrazole derivative, compound 3f, induced cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.govnih.gov This interference with the cell cycle prevents cancer cells from dividing and proliferating, ultimately contributing to the compound's anti-tumor effect.

Target Deconvolution and Mechanism of Action Studies

Understanding the specific molecular targets and mechanisms of action is crucial for the development of pyrazole-based therapeutics. Research has focused on identifying direct protein interactions and elucidating the subsequent effects on biological processes.

Specific Protein Interactions (e.g., ATP Binding Pocket, Estrogen Receptor-α)

A predominant mechanism for many biologically active pyrazole derivatives is the inhibition of protein kinases, which is often achieved by competing with adenosine (B11128) triphosphate (ATP) for its binding site. The pyrazole scaffold has proven to be highly effective at fitting into the ATP binding pocket of various kinases. nih.govresearchgate.netmdpi.com

Cyclin-Dependent Kinases (CDKs): A pyrazole-based inhibitor, compound 43d, demonstrated high cellular potency for CDK16 (EC50 = 33 nM) and other members of the PCTAIRE and PFTAIRE kinase subfamilies. nih.gov This selective inhibition is responsible for the observed G2/M cell cycle arrest. nih.gov Docking studies of other pyrazole derivatives into CDK1 have shown the pyrazole ring interacting with key residues like Asp86 and Leu135 within the ATP binding site. nih.gov

JNK3: 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. nih.govcancer.gov One derivative, which incorporates a pyrrolidinyl moiety, exhibited an IC50 value of 227 nM against JNK3. nih.govcancer.gov

Other Kinases: Pyrazole scaffolds have been successfully docked into the ATP binding sites of numerous other kinases, including Akt1, where the pyrazole nitrogen forms a hydrogen bond with Ala230, and MEK1, where the pyrazole ring shows good shape complementarity and hydrophobic interactions. nih.gov

Estrogen Receptor-α: Beyond kinases, pyrazole derivatives have also been reported to act as estrogen receptor (ER) ligands, indicating their potential to modulate hormonal pathways. nih.gov

Elucidation of Molecular Mechanisms in Biological Processes

The specific protein interactions of pyrazole derivatives are directly linked to their observed pharmacological effects.

Antimicrobial Mechanism: While the mechanism for many pyrazole-based antimicrobials is not fully elucidated, some have been predicted to act as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov For certain anti-mycobacterial pyrazoles, the mechanism involves the induction of autophagy in host macrophages, a cellular process that helps clear intracellular pathogens like M. tuberculosis. nih.govresearchgate.net Another proposed mechanism for antimycobacterial pyrazole-isoxazoles is the induction of oxidative stress through increased ROS levels in the bacteria. nih.gov

Anti-inflammatory Mechanism: The anti-inflammatory and analgesic effects of pyrazole derivatives like FR140423 are directly tied to the selective inhibition of the COX-2 enzyme, which blocks the production of inflammatory prostaglandins. nih.gov The additional analgesic effect appears to involve interaction with mu-opioid receptors. nih.gov

Anticancer Mechanism: The anticancer activity of pyrazoles is often a result of a multi-pronged attack on cancer cell biology. Inhibition of specific CDKs, such as CDK16, leads directly to cell cycle arrest. nih.gov The induction of apoptosis can be triggered by inhibiting anti-apoptotic proteins like Bcl-2, as shown by docking studies, which then activates the caspase cascade. rsc.org It can also be initiated by generating high levels of intracellular ROS, which causes cellular damage and triggers programmed cell death pathways. nih.govnih.gov

Preclinical In Vivo Efficacy Studies

While many investigations into pyrazole derivatives are conducted in vitro, several studies have progressed to preclinical in vivo models, providing evidence of their efficacy in a whole-organism context.

In models of acute inflammation, the selective COX-2 inhibitor FR140423 was orally administered to rats and shown to be more potent than indomethacin in reducing both carrageenin-induced paw edema and adjuvant-induced arthritis. nih.gov Similarly, other pyrazole derivatives have been evaluated in the carrageenin-induced rat paw edema assay, a standard model for acute inflammation, demonstrating significant anti-inflammatory activity. nih.govresearchgate.net

In the context of infectious diseases, a pyrazole derivative and JNK inhibitor, SP600125, was shown to reduce pulmonary inflammation, lung injury, and viral load while increasing the survival rate of mice infected with the H1N1 influenza virus. researchgate.net For tuberculosis, pyrazole analogues have been tested in a mouse model of acute M. tb infection, with two compounds showing over 10-fold greater efficacy than a parent compound. researchgate.net These in vivo studies, though often on broader classes of pyrazoles, underscore the therapeutic potential of this scaffold and provide a strong rationale for the continued development of specific derivatives like those based on this compound.

Evaluation in Disease Models (e.g., Tumor Xenografts, Neurodegenerative Disease Models)

There is currently no specific, publicly available data detailing the evaluation of This compound in established disease models such as tumor xenografts or models of neurodegenerative diseases.

Research in these therapeutic areas has explored a wide array of pyrazole derivatives. For instance, various substituted pyrazoles have been investigated for their potential as anticancer agents by targeting cellular pathways involved in tumor growth and proliferation. nih.gov Similarly, in the context of neurodegenerative disorders, numerous pyrazole-based compounds have been synthesized and tested for their ability to modulate targets implicated in diseases like Alzheimer's and Parkinson's disease. nih.govturkjps.org These studies, however, focus on molecules where the This compound core is part of a larger, more complex chemical structure. The specific contribution or activity of the parent compound itself is not delineated in these studies.

Preclinical Pharmacokinetic and Metabolic Stability Assessments

There is no specific, publicly available information regarding the preclinical pharmacokinetic properties or the metabolic stability of This compound .

Pharmacokinetic and metabolic stability studies are crucial in the early stages of drug discovery to assess a compound's potential for further development. researchgate.netnih.gov Such assessments typically involve in vitro assays using liver microsomes or hepatocytes to determine the rate of metabolism and identify potential metabolites. While the metabolic stability of various pyrazole-containing drug candidates has been reported, these data are specific to the particular derivatives under investigation and cannot be extrapolated to This compound . For example, studies on other pyrazole derivatives have shown that structural modifications can significantly impact metabolic stability. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding the interactions between 3-(pyrrolidin-3-yl)-1H-pyrazole-based compounds and their biological targets.

The this compound scaffold has been identified as a key component in the development of inhibitors for various kinases and other enzymes. Docking studies have revealed that the pyrazole (B372694) and pyrrolidine (B122466) rings play crucial roles in establishing interactions within the active sites of these proteins.

For instance, in the context of developing inhibitors for discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase, derivatives of this compound have been shown to form critical hydrogen bonds. The pyrazole ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the protein's hinge region. The pyrrolidinyl moiety, on the other hand, can be substituted to create interactions with other parts of the active site, thereby enhancing potency and selectivity.

In studies targeting mitogen-activated protein kinase (MAPK) p38, the this compound core was observed to occupy the ATP-binding pocket. The pyrazole nitrogen atoms are key to forming hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors. The pyrrolidine ring extends into a hydrophobic pocket, where modifications can be made to optimize van der Waals interactions.

The table below summarizes the key interactions observed in various studies.

| Target Protein | Key Interacting Residues | Type of Interaction |

| DDR1 | Hinge Region | Hydrogen Bonding |

| p38 MAPK | Hinge Region, Hydrophobic Pocket | Hydrogen Bonding, Van der Waals |

| c-Met | Hinge Region (Met), Conserved Lysine | Hydrogen Bonding |

Computational models are extensively used to predict the binding affinity and selectivity of this compound derivatives. By calculating the binding free energy, researchers can estimate how strongly a compound will bind to its target. These predictions are instrumental in prioritizing which compounds to synthesize and test in the laboratory.

The selectivity of these compounds is a critical aspect of drug design, as off-target effects can lead to undesirable side effects. Computational methods allow for the screening of compounds against a panel of related and unrelated proteins to predict their selectivity profile. For example, in the development of DDR1 inhibitors, docking studies were used to predict the selectivity against other kinases like Bcr-Abl and VEGFR2. The subtle differences in the active sites of these kinases can be exploited by modifying the substitutions on the this compound scaffold to achieve high selectivity.

Similarly, for p38 MAPK inhibitors, computational predictions of binding affinity helped in identifying derivatives with improved potency. The calculated binding energies often correlate well with experimentally determined IC50 values, validating the predictive power of the models.

Advanced Computational Approaches

Beyond standard docking, more sophisticated computational methods are employed to gain a deeper understanding of the behavior of this compound and its derivatives at an atomic level.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to explore the conformational landscape and assess the stability of the binding mode over time. These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of water molecules in mediating interactions.

For this compound-based inhibitors, MD simulations can confirm the stability of the hydrogen bonds and hydrophobic interactions predicted by docking. They can also uncover alternative binding poses or conformational changes in the protein upon ligand binding, which may not be apparent from static docking studies.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide insights into its tautomeric forms. The pyrazole ring can exist in different tautomeric states, and understanding their relative energies is crucial as it can affect the molecule's ability to act as a hydrogen bond donor or acceptor.

DFT calculations can also be used to determine the electrostatic potential and frontier molecular orbitals of the compound, which are important for understanding its reactivity and interaction with biological targets. These calculations help in rationalizing the observed structure-activity relationships and in designing molecules with improved electronic properties for better binding.

In Silico Assessment of Drug-like Properties and Lead Optimization

In the early stages of drug discovery, it is essential to assess the drug-like properties of lead compounds. In silico methods are widely used to predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles.

For derivatives of this compound, computational tools can predict properties such as lipophilicity (logP), aqueous solubility, and polar surface area. These predictions help in identifying compounds that are likely to have good oral bioavailability and favorable pharmacokinetic properties.

Lead optimization involves iteratively modifying the chemical structure of a lead compound to improve its potency, selectivity, and ADME properties. The computational insights gained from docking, MD simulations, and DFT calculations are invaluable in this process. For example, if a compound shows poor solubility, modifications can be made to the pyrrolidine ring to introduce more polar groups, guided by computational predictions.

The table below provides a hypothetical example of in silico ADME prediction for a derivative.

| Property | Predicted Value | Desired Range |

| Molecular Weight | < 500 | < 500 Da |

| logP | 2.5 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Polar Surface Area | 60 Ų | < 140 Ų |

By integrating these computational approaches, researchers can accelerate the discovery and development of new drugs based on the versatile this compound scaffold.

Future Research Directions and Translational Potential

Design and Synthesis of Advanced 3-(pyrrolidin-3-yl)-1H-pyrazole Analogues

The future design of advanced analogues of this compound will likely focus on strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Researchers are expected to explore substitutions on both the pyrazole (B372694) and pyrrolidine (B122466) rings. For instance, derivatization of the pyrazole ring, a strategy employed in the development of various kinase inhibitors, could be systematically investigated. nih.gov The introduction of different aryl or alkyl groups at various positions on the pyrazole ring has been shown to be crucial for modulating the activity and selectivity of similar compounds, such as those targeting JAK1/2 or Aurora kinases. nih.govnih.gov

Furthermore, modifications to the pyrrolidine ring offer another avenue for optimization. Altering the substitution pattern on the pyrrolidine nitrogen or carbon atoms could influence the molecule's interaction with its biological target and affect its physicochemical properties, such as solubility and membrane permeability. The synthesis of a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective JNK3 inhibitors for neurodegenerative diseases highlights a successful example of this approach. researchgate.net The goal is to identify lead compounds with superior efficacy and reduced off-target effects.

Exploration of Emerging Therapeutic Indications

While the current applications of pyrazole derivatives are extensive, the therapeutic potential of this compound analogues is far from fully realized. A significant future direction will be the exploration of this scaffold against a wider range of diseases. Given the demonstrated efficacy of various pyrazole-containing compounds, several therapeutic areas warrant investigation.

Oncology: The pyrazole scaffold is a well-established pharmacophore in anticancer drug design, with derivatives showing activity against various cancer cell lines and targets like Aurora kinases and JAK/STAT pathways. nih.govnih.govmdpi.com Future work could involve screening this compound analogues against a broad panel of cancer cell lines to identify new antiproliferative agents. nih.gov

Neurodegenerative Diseases: There is growing evidence for the neuroprotective potential of pyrazole derivatives. turkjps.orgresearchgate.netnih.gov Analogues of this compound could be evaluated in models of Alzheimer's, Parkinson's, or Huntington's disease, targeting pathways implicated in neuronal cell death and dysfunction. researchgate.net

Inflammatory Disorders: Pyrazole derivatives have shown promise as anti-inflammatory agents. nih.govmdpi.com Investigating the ability of novel this compound compounds to modulate inflammatory pathways could lead to new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Metabolic Diseases: Recent studies have highlighted the potential of pyrazole derivatives as antidiabetic agents, for instance, through the inhibition of α-glucosidase and α-amylase. nih.gov This opens up the possibility of developing this compound analogues for the management of type 2 diabetes.

Development of Novel Synthetic Methodologies for Accessing this compound Derivatives

The efficient and versatile synthesis of this compound derivatives is crucial for driving drug discovery efforts. Future research in this area will likely focus on the development of more robust, scalable, and environmentally friendly synthetic methods. Classical cyclocondensation reactions remain a staple for pyrazole synthesis. mdpi.comnih.gov However, modern synthetic chemistry offers new tools to enhance this process.

One promising approach is the use of multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials. A one-pot, three-component reaction catalyzed by a pyrrolidine-BzOH salt has been reported for the synthesis of other pyrazolone (B3327878) derivatives, showcasing the potential for rapid library generation. acs.org Adapting such methodologies to the synthesis of this compound analogues could significantly accelerate the discovery of new drug candidates.

Furthermore, the exploration of novel catalytic systems, such as the use of FeCl3/PVP in green solvents, could lead to more efficient and sustainable synthetic routes. mdpi.com The application of techniques like ultrasound-assisted synthesis has also been shown to improve reaction rates and yields in the preparation of other pyrazole compounds and could be a valuable tool for this scaffold. consensus.app

Synergistic Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis and biological testing is a powerful strategy for modern drug discovery. In the context of this compound, this synergy will be instrumental in accelerating the development of new therapeutic agents.

Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how different analogues will bind to their target proteins. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation. For example, an integrated computational and experimental approach successfully identified a potent and selective TIM-3 inhibitor for non-small cell lung cancer immunotherapy. nih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, helping to understand their reactivity and stability. nih.govresearchgate.net By combining these computational predictions with experimental data from biological assays, researchers can build robust structure-activity relationships (SAR). This iterative cycle of design, prediction, synthesis, and testing will be crucial for the rational optimization of this compound derivatives into clinically viable drugs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(pyrrolidin-3-yl)-1H-pyrazole, and how can reaction conditions be optimized for high yields?

- Methodology : The synthesis typically involves cyclocondensation of hydrazines with carbonyl-containing precursors. For example, pyrrolidine derivatives can react with substituted hydrazines under controlled temperatures (80–100°C) using catalysts like Lewis acids (e.g., ZnCl₂) to promote cyclization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst screening : Transition-metal catalysts improve regioselectivity.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology : Key techniques include:

- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- IR spectroscopy : Stretching frequencies for N–H (3200–3400 cm) and C=N (1600–1650 cm) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (±0.001 Da) .